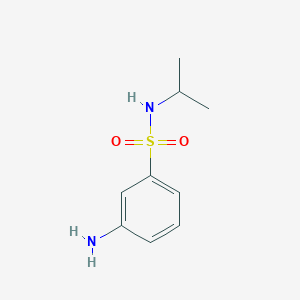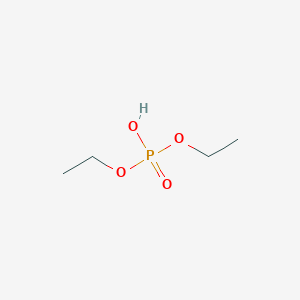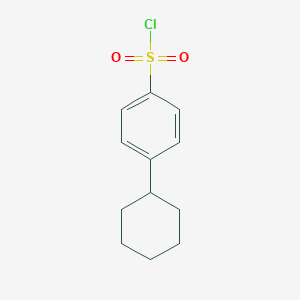
3-Methoxyphthalic acid
Übersicht
Beschreibung
3-Methoxyphthalic acid (3-MPA) is a chemical compound composed of a single carbon atom, a single oxygen atom, and three methoxy groups. It is an aromatic compound that is used in a variety of applications, including the synthesis of polymers and other materials, as a catalyst, and as a reagent in laboratory experiments. 3-MPA is also used in the production of pharmaceuticals and other industrial chemicals.
Wissenschaftliche Forschungsanwendungen
A study by Profitt, Jones, and Watt (1975) described the synthesis of 3-methoxyphthalic anhydride from 3-methoxy-2-pyrone, which is a suitable synthon for anthracycline-based antibiotics (Profitt, Jones, & Watt, 1975).
Otsuji, Yabune, and Imoto (1969) found that methylsulfinyl carbanion reacts with substituted phthalic esters to produce various tetracarboxylic acids and azoxybenzene-2,2′,3,3′-tetracarboxylic acid (Otsuji, Yabune, & Imoto, 1969).
A 1992 study by Gatti, Cavrini, and Roveri highlighted the use of 2-Bromoacetyl-6-methoxynaphthalene as a fluorescent labeling reagent for HPLC analysis of biologically active carboxylic acids, including in pharmaceutical formulations (Gatti, Cavrini, & Roveri, 1992).
Mali and Babu (1998) introduced a new acid-catalyzed method for synthesizing (Z)-3-butylidenephthalides and 3-alkyl-8-hydroxy/methoxyisocoumarins from phthalides, with potential for variation in 3-substituent and functionalization (Mali & Babu, 1998).
Durrani and Tyman (1979) successfully synthesized 6-n-alkylsalicylic acids and 3-n-alkylphenols using copper salts and 3-methoxyphthalic anhydride (Durrani & Tyman, 1979).
Lv et al. (2011) developed a novel synthesis method allowing for the synthesis of 3-aryl and 3-alkenyl phthalides, tolerating functional groups like methoxy, fluoro, chloro, and vinyl (Lv et al., 2011).
In 2004, Cartoni et al. studied how Ferrelmyoglobin (MbIV) promotes oxidative degradation of cardiotoxic anthracyclines to 3-methoxyphthalic acid, potentially reducing cardiotoxicity (Cartoni et al., 2004).
Safety and Hazards
The safety information for 3-Methoxyphthalic acid indicates that it should be stored in a sealed, dry, room temperature environment . It is recommended to avoid getting the compound in eyes, on skin, or on clothing. Ingestion and inhalation should also be avoided .
Relevant Papers Relevant papers related to this compound can be found at the provided references .
Eigenschaften
IUPAC Name |
3-methoxyphthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-14-6-4-2-3-5(8(10)11)7(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULQZGQVLHMCAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311165 | |
| Record name | 3-methoxyphthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14963-97-4 | |
| Record name | 14963-97-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239374 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methoxyphthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of 3-methoxyphthalic acid in a biological context?
A1: Research reveals that this compound is a degradation product of certain anthracyclines, like doxorubicin, in the presence of oxidizing agents. Specifically, ferrylmyoglobin (MbIV), generated from the reaction of myoglobin (MbIII) with hydrogen peroxide (H2O2), exhibits pseudoperoxidase activity and catalyzes the oxidative degradation of doxorubicin, leading to the formation of this compound. [] This process involves the opening and degradation of the anthracycline's tetracyclic ring structure, primarily targeting the methoxy-substituted ring. []
Q2: Is this compound formation specific to doxorubicin degradation?
A2: No, the formation of this compound is not limited to doxorubicin. Studies demonstrate that other methoxy-substituted anthracyclines also yield this compound upon oxidation by MbIV. [] Interestingly, demethoxy analogs of these anthracyclines, lacking the methoxy substitution, produce simple phthalic acid instead. [] This suggests a crucial role of the methoxy group in dictating the final degradation product.
Q3: Could you elaborate on the significance of this compound formation in the context of anthracycline-induced cardiotoxicity?
A3: Studies suggest that the formation of this compound from anthracyclines like doxorubicin might represent a detoxification pathway. While doxorubicin is known to cause cardiotoxicity, this compound exhibited significantly lower toxicity to H9c2 cardiomyocytes. [, ] In fact, cardiomyocytes tolerated this compound concentrations exceeding those measured in cardiac tissue following doxorubicin treatment. [] This observation, combined with the detection of this compound in both animal models and human cardiac tissue exposed to doxorubicin, points towards a potential protective mechanism against anthracycline-induced cardiotoxicity. [, ]
Q4: Besides its biological relevance, is there any existing research on the chemical synthesis of this compound?
A4: Yes, while not extensively explored in the provided research excerpts, there are reports on the synthesis of this compound and its derivatives. For instance, research highlights a "convenient synthesis of substituted 3-methoxyphthalic acids," suggesting established synthetic routes for this compound. [] Another study focuses on the "facile interconversion of the isomeric acid chlorides derived from half methyl esters of this compound," indicating further investigations into its chemical reactivity and potential synthetic applications. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
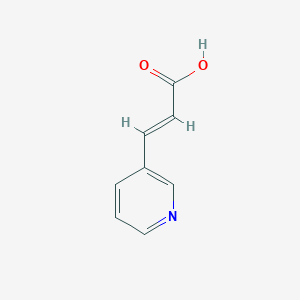


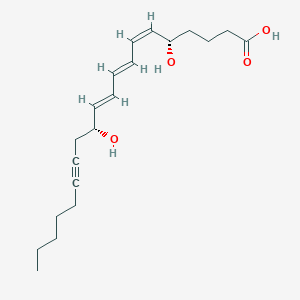


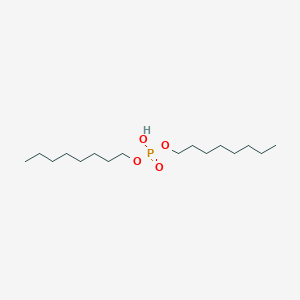

![(2S)-2-[5-Chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol](/img/structure/B48624.png)
